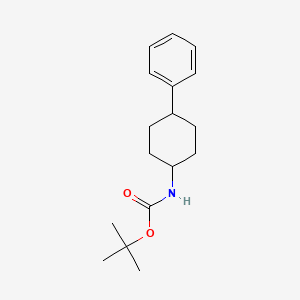
叔丁基 3-溴-1H-吡咯-1-甲酸酯
描述
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine substitution at the third position and a tert-butyl ester group at the first position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
Chemistry
In organic chemistry, tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is used as a building block for synthesizing more complex molecules. Its bromine substituent makes it a versatile intermediate for various functionalization reactions.
Biology and Medicine
In biological research, derivatives of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate are explored for their potential as bioactive compounds. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo diverse chemical reactions allows for the creation of a wide range of therapeutic agents.
作用机制
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in reactions with various biological targets due to the presence of the pyrrole ring, a heterocyclic aromatic organic compound .
Biochemical Pathways
As a chemical intermediate, “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final compound it is used to synthesize.
Action Environment
The action environment of “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is typically in a laboratory setting, under controlled conditions . Environmental factors that could influence its action include temperature, pH, and the presence of other reactants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl pyrrole-1-carboxylate. One common method includes the following steps:
Starting Material: tert-Butyl pyrrole-1-carboxylate.
Bromination: The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature.
Isolation: The product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction conditions (temperature, pressure, and reagent concentration) can optimize the production efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states. Reduction reactions can also modify the bromine substituent or the ester group.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 3-amino-1H-pyrrole-1-carboxylate, while a Suzuki coupling reaction can produce tert-butyl 3-aryl-1H-pyrrole-1-carboxylate.
相似化合物的比较
Similar Compounds
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine substituent instead of bromine.
tert-Butyl 3-iodo-1H-pyrrole-1-carboxylate: Contains an iodine substituent, offering different reactivity due to the larger atomic size and lower bond dissociation energy.
tert-Butyl 3-fluoro-1H-pyrrole-1-carboxylate: Fluorine substitution provides unique electronic properties and increased stability.
Uniqueness
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is unique due to the specific reactivity of the bromine atom, which balances between the reactivity of chlorine and iodine. This makes it particularly useful for selective functionalization in synthetic chemistry.
属性
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)


![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)




![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
